1-(4-propoxybenzyl)-1H-indole-2,3-dione

Lipophilicity Physicochemical Property Structure-Activity Relationship

1-(4-Propoxybenzyl)-1H-indole-2,3-dione (CAS 797780-66-6, C₁₈H₁₇NO₃) is a synthetic N-substituted isatin derivative, distinguished by a 4-propoxybenzyl substituent at the indole N1 position. This scaffold is a core pharmacophore within the broader indole-2,3-dione (isatin) family, a privileged structure recognized for its ability to potently and selectively modulate diverse biological targets, including aldehyde dehydrogenases (ALDH) and kinases.

Molecular Formula C18H17NO3
Molecular Weight 295.3g/mol
CAS No. 797780-66-6
Cat. No. B367198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-propoxybenzyl)-1H-indole-2,3-dione
CAS797780-66-6
Molecular FormulaC18H17NO3
Molecular Weight295.3g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O
InChIInChI=1S/C18H17NO3/c1-2-11-22-14-9-7-13(8-10-14)12-19-16-6-4-3-5-15(16)17(20)18(19)21/h3-10H,2,11-12H2,1H3
InChIKeyVZJUCPSILFZXQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Propoxybenzyl)-1H-indole-2,3-dione (CAS 797780-66-6): A Specialized Indole-2,3-dione for Focused Chemical Biology and Drug Discovery Research


1-(4-Propoxybenzyl)-1H-indole-2,3-dione (CAS 797780-66-6, C₁₈H₁₇NO₃) is a synthetic N-substituted isatin derivative, distinguished by a 4-propoxybenzyl substituent at the indole N1 position . This scaffold is a core pharmacophore within the broader indole-2,3-dione (isatin) family, a privileged structure recognized for its ability to potently and selectively modulate diverse biological targets, including aldehyde dehydrogenases (ALDH) [1] and kinases [2]. The precise nature of the N1 substituent is a critical determinant of selectivity and potency within this class, making this specific analogue a precise tool for systematic structure-activity relationship (SAR) investigations rather than a generic screening compound.

Why an Unsubstituted Isatin or a Simple Benzyl Analog Cannot Replace 1-(4-Propoxybenzyl)-1H-indole-2,3-dione in Pharmacological Studies


Within the indole-2,3-dione family, seemingly minor alterations to the N1-benzyl substituent's alkoxy chain can profoundly impact biological activity, a phenomenon well-documented in the development of selective ALDH inhibitors [1]. Unsubstituted isatin (XLogP3: 0.5) and simple N-benzyl analogues (XLogP3: ~2.25) possess significantly different lipophilicity profiles, which directly influence membrane permeability and non-specific binding . Critically, this variance in physicochemical properties is not merely correlated with but often causative of massive shifts in target engagement potency—for instance, within the same assay format, a core indole-2,3-dione structure has demonstrated a >385,000-fold difference in IC50 values (20 nM vs. 7,700 nM) against different ALDH isozymes (ALDH1A1 vs. ALDH3A1) based solely on substituent identity [1]. Therefore, treating any N1-alkoxybenzyl-indole-2,3-dione as a generic substitute disregards the steep and well-characterized structure-selectivity relationships that define this chemical series, introducing unacceptable risk of divergent biological outcomes into any research program.

Quantitative Evidence of Differentiation: 1-(4-Propoxybenzyl)-1H-indole-2,3-dione vs. Closest N-Benzyl Analogs


Modulated Lipophilicity: LogP Increase Over Methoxy and Ethoxy Analogs to Address Hydrophobic Binding Pockets

The calculated LogP (XLogP3) of 1-(4-propoxybenzyl)-1H-indole-2,3-dione is estimated at 3.30, representing a 1.05 unit increase over the methoxy analog (1-(4-methoxybenzyl)-1H-indole-2,3-dione, XLogP3: 2.25) [1] and a 0.52 unit increase over the ethoxy analog (1-(4-ethoxybenzyl)-1H-indole-2,3-dione, XLogP: 2.78) . This increment places the compound in a more desirable lipophilic range for crossing biological membranes while potentially mitigating the excessive lipophilicity often associated with non-specific protein binding or poor solubility.

Lipophilicity Physicochemical Property Structure-Activity Relationship

Increased Steric Bulk: A Probe for Sterically Demanding Binding Sites via a Homologous Series

The increased steric bulk of the 4-propoxybenzyl group provides a quantifiable expansion of molecular size relative to its nearest analogs. Its molecular weight (295.3 g/mol) is 28 Da greater than 1-(4-methoxybenzyl)-1H-indole-2,3-dione (267.3 g/mol) and 14 Da greater than the ethoxy analog (281.3 g/mol) . This increase, corresponding to sequential methylene additions, allows its use as a systematic probe for steric tolerance within a target protein's active site.

Steric Effects Molecular Recognition Homologous Series

Class-Level Potential for Enhanced Isozyme Selectivity in ALDH Inhibition

The foundational indole-2,3-dione scaffold exhibits extreme selectivity, determined by its N1 substituent. The reference compound 1-benzyl-1H-indole-2,3-dione demonstrates potent inhibition of ALDH1A1 with an IC50 of 20 nM [1], while its activity against ALDH3A1 and ALDH2 is significantly weaker (IC50 = 7,700 nM and Ki = 15,000 nM, respectively) [1]. The 4-propoxybenzyl substituent on the target compound is predicted to further modulate this selectivity profile by engaging distal hydrophobic sub-pockets, a hypothesis supported by the established SAR within this chemical series.

Aldehyde Dehydrogenase Isozyme Selectivity Inhibitor Selectivity

Targeted Research Applications for 1-(4-Propoxybenzyl)-1H-indole-2,3-dione


Building a Complete Homologous Series for Isozyme Selectivity Profiling

This compound is the essential 'large chain' member in a homologous series (methoxy, ethoxy, propoxy) of N-alkoxybenzyl indole-2,3-diones. When procured alongside the methoxy and ethoxy analogs, it enables a systematic analysis of how the length and steric bulk of the 4-alkoxy substituent impact selectivity between highly homologous protein targets, most notably the ALDH isozyme family (ALDH1A1, ALDH3A1, ALDH2) where selectivity differences exceeding 3 orders of magnitude have been observed [1]. This systematic analysis is a standard practice in fragment-based lead optimization.

Refining LogP for Lead Optimization

The compound's estimated XLogP3 of 3.30 represents a significant increase from the methoxy (2.25) and ethoxy (2.78) analogs . It serves as a precise tool to elevate the lipophilicity of a lead series in a controlled, measurable way without introducing polycyclic motifs, allowing medicinal chemists to fine-tune ADME properties while preserving the core pharmacophore's hydrogen-bonding capabilities.

Exploring Steric Tolerance in ALDH and Kinase Active Sites

The 4-propoxybenzyl substituent is a precise probe for steric tolerance in target binding sites. A comparison with the unsubstituted benzyl analog, which shows a potent 20 nM IC50 for ALDH1A1 [1], allows the research team to quantify the energetic penalty or benefit of additional hydrophobic atoms at this vector, a critical decision point in the 'hit-to-lead' process.

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